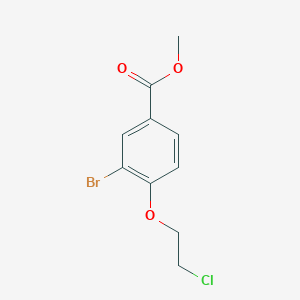

Methyl 3-bromo-4-(2-chloroethoxy)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-bromo-4-(2-chloroethoxy)benzoate is an organic compound with the molecular formula C10H10BrClO3 It is a derivative of benzoic acid and is characterized by the presence of bromine, chlorine, and an ethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-(2-chloroethoxy)benzoate typically involves the bromination of methyl 4-hydroxybenzoate followed by the introduction of the chloroethoxy group. The reaction conditions often require the use of bromine or a brominating agent in the presence of a catalyst. The chloroethoxy group can be introduced through a nucleophilic substitution reaction using 2-chloroethanol and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-(2-chloroethoxy)benzoate can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

Methyl 3-bromo-4-(2-chloroethoxy)benzoate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-(2-chloroethoxy)benzoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various reaction pathways. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biochemical effects.

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-bromo-3-(2-chloroethoxy)benzoate

- Methyl 3-chloro-4-(2-bromoethoxy)benzoate

- Methyl 3-bromo-4-(2-fluoroethoxy)benzoate

Uniqueness

Methyl 3-bromo-4-(2-chloroethoxy)benzoate is unique due to the specific arrangement of bromine, chlorine, and ethoxy groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

Methyl 3-bromo-4-(2-chloroethoxy)benzoate is a compound of interest in medicinal chemistry due to its various biological activities. This article aims to explore the biological activity of this compound, including its synthesis, structure-activity relationships, and potential therapeutic applications.

1. Chemical Structure and Synthesis

This compound can be synthesized through a nucleophilic substitution reaction involving methyl 4-hydroxybenzoate and 1-bromo-2-chloroethane. The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The overall reaction can be summarized as follows:

2.1 Antiviral Activity

Research has indicated that compounds with similar structures exhibit significant antiviral properties. For instance, derivatives of benzoates have been studied for their effectiveness against hepatitis C virus (HCV) and human immunodeficiency virus (HIV). Compounds similar to this compound have shown promising results in inhibiting viral replication, suggesting that this compound may also possess antiviral activity .

2.2 Antibacterial Activity

The antibacterial properties of compounds containing bromine and ether functionalities have been documented. These compounds can enhance the susceptibility of drug-resistant bacteria to conventional antibiotics. For example, certain derivatives have demonstrated effectiveness against Acinetobacter baumannii and Pseudomonas aeruginosa, two notorious pathogens known for their resistance to multiple drugs .

2.3 Anticancer Potential

Preliminary studies on related compounds suggest potential anticancer activity. For example, some benzoate derivatives have been shown to inhibit the proliferation of various cancer cell lines, indicating that this compound may also exhibit similar properties . The mechanism of action often involves the induction of apoptosis in cancer cells.

3. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key modifications in the chemical structure can lead to enhanced potency and selectivity against specific biological targets.

| Modification | Effect on Activity |

|---|---|

| Addition of halogens (e.g., bromine) | Increases antibacterial activity |

| Variation in alkyl chain length | Affects antiviral efficacy |

| Alteration of functional groups | Modulates anticancer properties |

4. Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of similar compounds:

- Antiviral Studies: A study highlighted that certain benzoate derivatives significantly inhibited HCV with effective concentrations (EC50 values) ranging from low micromolar to nanomolar levels .

- Antibacterial Studies: Another research focused on the antibacterial effects of ether-containing benzoates showed that these compounds could restore antibiotic sensitivity in resistant strains .

5. Conclusion

This compound holds promise as a biologically active compound with potential applications in antiviral, antibacterial, and anticancer therapies. Further research is required to elucidate its mechanisms of action and optimize its structure for enhanced efficacy.

Properties

IUPAC Name |

methyl 3-bromo-4-(2-chloroethoxy)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO3/c1-14-10(13)7-2-3-9(8(11)6-7)15-5-4-12/h2-3,6H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQULSGQMGZWOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OCCCl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.